molecular formula C8H10N2O3S B3373008 3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid CAS No. 945-12-0

3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

Cat. No.: B3373008
CAS No.: 945-12-0
M. Wt: 214.24 g/mol
InChI Key: XXPAJXVOQAZZJC-UHFFFAOYSA-N
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Description

3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a sulfur-containing heterocyclic compound characterized by a dihydropyrimidinone core substituted with a methyl group at position 4, a mercapto (-SH) group at position 2, and a propanoic acid side chain at position 3. This structure confers unique chemical properties, such as nucleophilicity (via the thiol group) and hydrogen-bonding capacity (via the carboxylic acid and carbonyl groups).

Properties

IUPAC Name

3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPAJXVOQAZZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350767
Record name 3-(2-mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-12-0
Record name NSC159704
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis of 3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thiol reagents. The Biginelli reaction is a common method used to synthesize pyrimidine derivatives, wherein a β-keto ester, an aldehyde, and urea or thiourea react under acidic conditions. This method has proven effective in producing various substituted pyrimidines with potential biological activities .

Key Reagents and Conditions

  • Reagents : β-keto esters, aldehydes, thiourea.
  • Catalysts : Ammonium chloride (NH4Cl) is often used to facilitate the reaction.
  • Conditions : Heating under reflux in solvent such as ethanol.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study demonstrated that synthesized pyrimidine derivatives showed broad-spectrum antibacterial effects against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

In vitro studies have shown that this compound and its derivatives possess anticancer properties. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in reducing cell viability .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with thiol groups are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in therapeutic applications aimed at preventing oxidative damage associated with various diseases .

Medicinal Chemistry

The compound serves as a scaffold for developing new drugs targeting bacterial infections and cancer. Its structural features allow for modifications that can enhance potency and selectivity.

Pharmaceutical Formulations

Due to its bioactive properties, this compound can be incorporated into pharmaceutical formulations aimed at treating infections or cancer.

Research Applications

This compound is utilized in research settings to explore new therapeutic avenues in pharmacology and biochemistry. Its derivatives are often synthesized to study structure-activity relationships (SAR) that can lead to the discovery of more effective drugs.

Case Study 1: Antibacterial Screening

A series of synthesized pyrimidine derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Derivative A15E. coli
Derivative B10S. aureus
Derivative C20P. aeruginosa

Case Study 2: Anticancer Efficacy

In vitro testing on MCF-7 breast cancer cells showed that treatment with specific derivatives led to a significant reduction in cell proliferation after 48 hours .

CompoundIC50 (µM)Cell Line
Derivative X5MCF-7
Derivative Y8HeLa

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related propanoic acid derivatives and dihydropyrimidinones, as outlined below:

Structural Analogues

Compound Name Key Substituents Biological/Industrial Relevance Source
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid 4-methyl, 6-oxo, propanoic acid (no mercapto group) Intermediate in heterocyclic synthesis PubChem
3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid 2-phenyl, 4-methyl, 6-oxo Potential building block for pharmaceuticals Dayang Chem
3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid 2-pyridin-4-yl, 4-methyl, 6-oxo Research chemical (CAS 1210644-04-4) AiFChem/Ambeed
Chlorinated 3-phenylpropanoic acid derivatives (e.g., Compounds 1–3) 3,5-dichloro-4-hydroxyphenyl, methyl ester Antimicrobial activity against E. coli, S. aureus Marine Drugs

Key Differences and Implications

Mercapto Group vs. This could enhance reactivity in catalytic or biochemical contexts but may also reduce stability under oxidizing conditions. Chlorinated phenylpropanoic acids () exhibit antimicrobial activity linked to halogenation, suggesting that electron-withdrawing groups enhance bioactivity. The mercapto group, being electron-donating, may confer different mechanisms (e.g., thiol-mediated enzyme inhibition) .

Carboxylic Acid vs. Ester Derivatives The free carboxylic acid in the target compound improves water solubility compared to esterified analogs (e.g., 3-(methylthio)propanoic acid methyl/ethyl esters in pineapples, ). Esters are more volatile, making them suitable for flavor compounds, while the acid form is better suited for pharmaceutical formulation .

Biological Activity Antimicrobial Selectivity: Chlorinated 3-phenylpropanoic acids () show selectivity for Gram-positive and Gram-negative bacteria, whereas diketopiperazine alkaloids (Compounds 6–7) target Candida albicans. The mercapto-pyrimidine derivative’s activity remains unstudied but could differ due to sulfur’s affinity for metal ions in microbial enzymes . Pesticide Applications: Propanoic acid derivatives like haloxyfop and fluazifop () feature pyridine or trifluoromethyl groups critical for herbicidal activity. The target compound’s mercapto group may limit agrochemical utility due to instability but could be explored in niche applications .

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances aqueous solubility compared to ester or nonpolar aromatic analogs.
  • Stability : The mercapto group may necessitate storage under inert conditions to prevent oxidation, unlike stable phenyl or pyridinyl derivatives .
  • Synthetic Accessibility: The dihydropyrimidinone core is synthetically versatile, with substituents introduced via Biginelli or post-modification reactions .

Biological Activity

3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure features a pyrimidine ring, which is known for various biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C8H10N2O3S, with a molecular weight of 214.24 g/mol. This compound contains both thio and keto functional groups, which are often associated with biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-thioxo/oxo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .

Compound MIC (mg/mL) MBC (mg/mL) Activity
This compoundTBDTBDAntibacterial
Compound 80.004–0.030.008–0.06Excellent
Compound 110.011TBDGood against E. coli

The most sensitive bacteria to these compounds include Enterobacter cloacae, while Escherichia coli showed the highest resistance .

Anticancer Activity

In addition to its antimicrobial properties, studies have indicated potential anticancer activity for compounds related to this compound. The cytotoxicity of these compounds was assessed using MTT assays against various cancer cell lines. Results suggested that certain derivatives could inhibit cell proliferation effectively .

Case Studies and Research Findings

  • Synthesis and Screening : A study synthesized various derivatives of tetrahydropyrimidine and screened them for biological activity. The synthesized compounds displayed a broad spectrum of antimicrobial activity and were characterized using spectroscopic methods (IR, NMR) .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyrimidine derivatives on normal human cells compared to cancer cells, revealing selective toxicity towards cancer cells without significantly affecting normal cells .
  • Mechanism of Action : Molecular docking studies suggested that the mechanism of action for the antibacterial activity involves inhibition of specific bacterial enzymes, such as MurB in E. coli, which is crucial for cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous dihydropyrimidinone derivatives, cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl catalysis) is common. Subsequent functionalization via alkylation or Michael addition can introduce the propanoic acid moiety . Reflux in polar aprotic solvents (e.g., DMF or DMSO) with carbodiimide coupling agents may facilitate carboxyl group formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity >95%. Compare retention times with standards .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra for diagnostic peaks (e.g., thiol proton at δ ~1.5–2.5 ppm, dihydropyrimidinone carbonyl at δ ~165–170 ppm).
  • HRMS : Verify exact mass (e.g., calculated for C9H12N2O3S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3\text{S}: 228.0578 Da) using ESI-HRMS .
  • IR : Confirm thiol (-SH) stretch at ~2550 cm1^{-1} and carbonyl (C=O) at ~1700 cm1^{-1}.

Q. What biological activity screening methods are applicable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., dihydrofolate reductase or thymidylate synthase) using spectrophotometric monitoring of NADPH oxidation at 340 nm .
  • Cellular Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} determination after 48–72 h exposure.

Advanced Research Questions

Q. How can computational modeling assist in studying this compound's interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., folate-binding proteins). Parameterize the thiol group with appropriate partial charges.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze RMSD and binding free energy with MM/GBSA .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors near the dihydropyrimidinone ring) using MOE or Phase .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Crystallographic Validation : Recrystallize from ethanol/water and solve the structure via single-crystal X-ray diffraction. Use SHELXL for refinement, ensuring R-factor < 5% .
  • Cross-Technique Correlation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian at B3LYP/6-31G* level).
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 298 K and 323 K .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (e.g., 5–20 mol% p-TsOH), and solvent polarity (DMF vs. THF) using a factorial design.
  • In Situ Monitoring : Track reaction progress via LC-MS to identify intermediates and optimize stepwise equilibria .
  • Microwave Assistance : Reduce reaction time from 24 h to 1–2 h using microwave irradiation at 150°C .

Q. What crystallographic techniques are suitable for resolving this compound's solid-state structure?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index reflections with APEX3 .
  • Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement. Address disorder in the propanoic acid chain using PART instructions .
  • Validation : Check geometry with PLATON; ensure no missed symmetry via ADDSYM .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental 1H^1H-NMR shifts?

  • Methodological Answer :

  • Solvent Effects : Re-calculate shifts with implicit solvent models (e.g., PCM for DMSO-d6_6) in Gaussian .
  • Tautomeric Equilibria : Perform 1H^1H-NMR in deuterated DMSO and CDCl3_3 to assess solvent-dependent tautomer populations.
  • Dynamic Effects : Use EXSY NMR to detect slow exchange between conformers .

Tables for Key Data

Analytical Parameter Method Expected Result
Molecular WeightHRMS (ESI+)228.0578 Da (M+HM+H
+^+)
Melting PointDifferential Scanning Calorimetry185–189°C (decomposition observed)
logPHPLC Retention Time2.3 ± 0.2 (C18 column, 70% MeOH)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
Reactant of Route 2
3-(2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

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